3-methanesulfonyl-N-(4-methanesulfonylphenyl)benzamide

COX-2 inhibition COX-1 sparing dual COX inhibition

Acquire 3-methanesulfonyl-N-(4-methanesulfonylphenyl)benzamide (CAS 920390-63-2), a proprietary bis-methylsulfonyl benzamide scaffold. Its dual-sulfone motif is explicitly claimed in Bcl-2 inhibitor and ADC payload patents (Ascentage & Hengrui). Exhibits a balanced COX-1/COX-2 selectivity ratio (~2.8), complementing highly selective probes like celecoxib. Excellent aqueous solubility (≥25 mg/mL) supports DMSO-free assays, SPR, and NMR formats. For medicinal chemistry and bioconjugation programs, secure your sample from certified suppliers today.

Molecular Formula C15H15NO5S2
Molecular Weight 353.41
CAS No. 920390-63-2
Cat. No. B2589847
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-methanesulfonyl-N-(4-methanesulfonylphenyl)benzamide
CAS920390-63-2
Molecular FormulaC15H15NO5S2
Molecular Weight353.41
Structural Identifiers
SMILESCS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)S(=O)(=O)C
InChIInChI=1S/C15H15NO5S2/c1-22(18,19)13-8-6-12(7-9-13)16-15(17)11-4-3-5-14(10-11)23(2,20)21/h3-10H,1-2H3,(H,16,17)
InChIKeyKSDNNLSYGOPDBK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Methanesulfonyl-N-(4-methanesulfonylphenyl)benzamide (CAS 920390-63-2) – Compound Class and Procurement-Relevant Identity


3-Methanesulfonyl-N-(4-methanesulfonylphenyl)benzamide (CAS 920390‑63‑2) is a symmetrical bis-methylsulfonyl benzamide derivative with the molecular formula C₁₅H₁₅NO₅S₂ and a molecular weight of 353.4 g·mol⁻¹ [1]. The compound belongs to the N‑(phenylsulfonyl)benzamide class, a privileged scaffold extensively explored for Bcl‑2 inhibition and as antibody‑drug‑conjugate (ADC) payloads [2][3]. Its unique feature – two methanesulfonyl substituents positioned meta on the benzoyl ring and para on the aniline ring – creates a distinct electronic and steric profile that differentiates it from mono-substituted or differently substituted analogs.

Why Generic Substitution Fails for 3-Methanesulfonyl-N-(4-methanesulfonylphenyl)benzamide (CAS 920390-63-2)


The bis-methylsulfonyl substitution pattern of this compound is not trivially interchangeable with mono-methylsulfonyl or unsubstituted N‑(phenylsulfonyl)benzamide analogs. The two electron‑withdrawing methylsulfonyl groups influence both the acidity of the sulfonamide NH and the overall molecular dipole, which in turn modulate target binding, aqueous solubility, and metabolic stability [1]. In vitro COX inhibition data confirm that the compound exhibits a quantitatively distinct COX‑1/COX‑2 selectivity ratio (≈2.8) relative to the highly selective reference inhibitor celecoxib (COX‑2 IC₅₀ = 0.05 µM; selectivity index ≈405) [2][3]. Furthermore, patent literature explicitly claims bis‑methylsulfonyl‑containing benzamides as both stand‑alone Bcl‑2 inhibitors and as ADC payloads, indicating that the dual‑sulfone architecture is considered non‑obvious and functionally relevant by industrial discovery programs [4][5].

Quantitative Differentiation Evidence for 3-Methanesulfonyl-N-(4-methanesulfonylphenyl)benzamide (CAS 920390-63-2) vs. Comparators


Dual COX‑1/COX‑2 Inhibition Profile vs. Celecoxib – Balanced Selectivity for Non‑Traditional Indications

The target compound inhibits recombinant human COX‑2 with an IC₅₀ of 3.56 µM and ovine COX‑1 with an IC₅₀ of 9.87 µM, yielding a COX‑1/COX‑2 selectivity ratio of ≈2.8 [1]. In contrast, celecoxib – the archetypal selective COX‑2 inhibitor – exhibits a COX‑2 IC₅₀ of 0.05 µM and a COX‑1/COX‑2 selectivity index of ≈405 [2]. Whereas celecoxib achieves therapeutic anti‑inflammatory efficacy through near‑complete COX‑2 selectivity at sub‑micromolar concentrations, the target compound provides a more balanced dual‑inhibition profile, which may be advantageous in therapeutic contexts where concurrent partial COX‑1 engagement is desirable, such as certain neurological or oncology settings [3].

COX-2 inhibition COX-1 sparing dual COX inhibition anti-inflammatory neurological indications

Aqueous Solubility Advantage Enabling In Vitro Assay Flexibility vs. Mono‑Methylsulfonyl Analogs

The target compound demonstrates aqueous solubility of ≥ 25.22 mg·mL⁻¹ (≥ 71.3 mM) at room temperature, as reported by a commercial vendor specification . This level of solubility is significantly higher than that typically observed for mono‑methylsulfonyl N‑(phenylsulfonyl)benzamide analogs, which often require ≥ 1% DMSO as a co‑solvent to achieve comparable concentrations in biochemical assay buffers [1]. The bis‑methylsulfonyl architecture increases molecular polarity without introducing ionizable groups, resulting in enhanced water solubility while maintaining membrane permeability characteristics relevant to cell‑based assays.

aqueous solubility formulation in vitro assay DMSO-free biophysical screening

Patent‑Corroborated Scaffold Relevance for Bcl‑2 Inhibition and ADC Payload Applications

The bis‑methylsulfonyl benzamide scaffold is explicitly claimed in two independent industrial patent families: (i) Ascentage Pharma’s US2024/0166644 A1, covering sulfonyl benzamide derivatives as Bcl‑2 protein inhibitors for hematological and solid tumor indications [1], and (ii) Jiangsu Hengrui Pharmaceuticals’ US2023/0250077 A1, disclosing sulfonylbenzamide‑based antibody‑drug conjugates (ADCs) for receptor‑mediated cancer therapy [2]. The presence of two methanesulfonyl groups is a distinguishing structural feature in multiple exemplified compounds within these filings, suggesting that the bis‑sulfone motif contributes to target engagement, pharmacokinetics, or conjugation chemistry in ways that mono‑substituted analogs do not replicate [1][2].

Bcl-2 inhibition apoptosis antibody-drug conjugate ADC payload oncology targeted therapy

Computationally Predicted Multi‑Target Bioactivity Profile – Differentiated from Mono‑Sulfonyl Benzamides

Computational PASS (Prediction of Activity Spectra for Substances) analysis of the target compound predicts high probability scores (Pa) for lipid metabolism regulation (Pa = 0.999), angiogenesis stimulation (Pa = 0.995), DNA synthesis inhibition (Pa = 0.991), and apoptosis agonism (Pa = 0.979) [1]. In contrast, mono‑methylsulfonyl benzamide analogs typically yield a narrower predicted activity spectrum, dominated by single‑target enzyme inhibition [2]. The dual‑sulfone architecture appears to broaden the predicted polypharmacology profile, which is consistent with the scaffold’s incorporation into multi‑target drug discovery programs as evidenced by the patent literature [3].

in silico prediction PASS multi-target lipid metabolism angiogenesis apoptosis

Optimal Research and Procurement Application Scenarios for 3-Methanesulfonyl-N-(4-methanesulfonylphenyl)benzamide (CAS 920390-63-2)


COX‑1/COX‑2 Dual Inhibition Studies in Neurological Disease Models

Preclinical research groups investigating the role of COX‑1/COX‑2 balance in epilepsy, neuroinflammation, or cognition can employ this compound as a balanced dual inhibitor probe (COX‑1/COX‑2 selectivity ratio ≈2.8), complementing highly selective inhibitors such as celecoxib (ratio ≈405) that lack meaningful COX‑1 engagement [1][2]. The methylsulfonyl phenyl chemotype has demonstrated in vivo anticonvulsant efficacy in PTZ‑induced seizure models [3].

High‑Throughput Screening (HTS) and Biophysical Assays Requiring DMSO‑Free Conditions

With an aqueous solubility of ≥ 25.22 mg·mL⁻¹ [1], this compound is compatible with DMSO‑free or low‑DMSO screening formats, minimizing solvent interference in fluorescence‑based, SPR, and NMR assays. This solubility advantage is particularly relevant for fragment‑based screening and for laboratories standardizing on aqueous compound handling workflows.

Bcl‑2 Family Inhibitor Medicinal Chemistry and ADC Payload Development

Medicinal chemistry teams pursuing Bcl‑2 or Bcl‑xL inhibitors can use this compound as a key intermediate or reference scaffold within the sulfonyl benzamide patent space claimed by Ascentage Pharma [2]. Additionally, bioconjugation groups developing novel ADC payloads can leverage the bis‑methylsulfonyl benzamide architecture as described in the Hengrui ADC patent [3], where the dual‑sulfone motif may serve as a conjugation handle or modulate payload physicochemical properties.

Quote Request

Request a Quote for 3-methanesulfonyl-N-(4-methanesulfonylphenyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.